molecular formula C16H14N2O9 B12557842 (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate CAS No. 163518-08-9

(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate

Cat. No.: B12557842
CAS No.: 163518-08-9
M. Wt: 378.29 g/mol
InChI Key: ZSZFIWWSSVGQOG-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate is a chemical compound with the molecular formula C16H14N2O9 and a molecular weight of 378.29 g/mol . This compound is known for its unique structural features, which include two nitro groups and two methoxy groups attached to a benzyl carbonate framework. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of (4,5-Dimethoxy-2-nitrophenyl)methanol with 4-nitrophenyl chloroformate . The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential therapeutic applications, including drug delivery systems and prodrug formulations, is ongoing.

    Industry: It finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate involves its ability to undergo specific chemical reactions that modify biological molecules. For example, it can act as a photoactivatable protecting group, releasing active compounds upon exposure to light. This property is exploited in controlled drug release and targeted therapy applications. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar compounds to (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate include:

The uniqueness of this compound lies in its dual nitro and methoxy functionalities, which provide a versatile platform for various chemical modifications and applications.

Properties

CAS No.

163518-08-9

Molecular Formula

C16H14N2O9

Molecular Weight

378.29 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C16H14N2O9/c1-24-14-7-10(13(18(22)23)8-15(14)25-2)9-26-16(19)27-12-5-3-11(4-6-12)17(20)21/h3-8H,9H2,1-2H3

InChI Key

ZSZFIWWSSVGQOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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